N-(4-Ethoxy-2-nitrophenyl)acetamide
Overview
Description
The compound "N-(4-Ethoxy-2-nitrophenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives and their synthesis, properties, and applications, which can provide insights into the analysis of similar compounds. Acetamide derivatives are a class of organic compounds that have a wide range of biological activities and industrial applications, including pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of acetamide derivatives can involve multi-step reaction sequences, as seen in the Leuckart synthesis of novel acetamide derivatives with potential cytotoxic and anti-inflammatory properties . Similarly, substituted N-(2-hydroxyphenyl)acetamides have been synthesized from various nitrophenols and other precursors, indicating the versatility of synthetic routes for these compounds . The reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has been proposed as a one-pot synthesis method for N-(4-hydroxyphenyl)acetamide, which could potentially be adapted for the synthesis of N-(4-Ethoxy-2-nitrophenyl)acetamide .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized by various spectroscopic methods, including IR, NMR (1H, 13C, 15N), and mass spectrometry . X-ray crystallography has been used to determine the crystal and molecular structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide, revealing hydrogen bonding interactions and distorted ring conformations . These techniques could be applied to analyze the molecular structure of N-(4-Ethoxy-2-nitrophenyl)acetamide.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including hydrogenation, to produce different compounds. For instance, N-(3-nitro-4-methoxyphenyl)acetamide has been hydrogenated to form N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes . The bioactivity of N-(2-hydroxy-5-nitrophenyl)acetamide has been studied, showing that it can be glucosylated as a detoxification product by various microorganisms and plants . These reactions could provide insights into the reactivity of N-(4-Ethoxy-2-nitrophenyl)acetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For example, the presence of bromo, tert-butyl, and nitro groups has been found to contribute to the cytotoxic and anti-inflammatory activities of certain acetamide derivatives . The electronic behavior of intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)acetamides has been established through NBO studies, which could be relevant for understanding the properties of N-(4-Ethoxy-2-nitrophenyl)acetamide . Additionally, the photochromic behavior of some acetamide derivatives in solid and solution states has been observed, which could be an interesting property to investigate for N-(4-Ethoxy-2-nitrophenyl)acetamide .
Scientific Research Applications
Green Synthesis of Azo Disperse Dyes
N-(3-Amino-4-methoxyphenyl)acetamide, a closely related compound, is crucial in the green synthesis of azo disperse dyes. This process involves the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, highlighting the importance of such compounds in eco-friendly dye production processes (Zhang, 2008).
Study of Solvatochromism
Research into the solvatochromism of heteroaromatic compounds like N-(4-Methyl-2-nitrophenyl)acetamide reveals their complex interactions with solvents. These compounds can form complexes stabilized by bifurcate hydrogen bonds, influencing their spectroscopic properties and potential applications in chemical sensors (Krivoruchka et al., 2004).
Applications in Liver Disease Diagnosis
N-(4-([1-13C]Ethoxy)phenyl)acetamide, a derivative, has been synthesized for use in breath tests to diagnose liver diseases. This highlights the potential of such compounds in non-invasive medical diagnostics (Kurumaya et al., 1988).
Exploration in Traditional Chinese Medicine
Derivatives of N-acetyldopamine, which include compounds similar to N-(4-Ethoxy-2-nitrophenyl)acetamide, have been isolated from traditional Chinese medicine sources. These compounds show potential in treating various conditions, such as soreness of the throat and itching (Yang et al., 2015).
Anticancer and Analgesic Activities
2-(Substituted phenoxy) Acetamide derivatives, related to N-(4-Ethoxy-2-nitrophenyl)acetamide, exhibit promising anticancer, anti-inflammatory, and analgesic activities. These derivatives, especially those with halogenated aromatic rings, show potential as therapeutic agents (Rani et al., 2014).
Chemical Structure and Properties
Studies on compounds like 2-Chloro-N-(3-methylphenyl)acetamide provide insights into the molecular structure and hydrogen bonding patterns of acetamide derivatives. Understanding these properties is vital for the development of materials with specific optical and electronic characteristics (Gowda et al., 2007).
Safety And Hazards
According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling N-(4-Ethoxy-2-nitrophenyl)acetamide . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, all sources of ignition should be removed, and the area should be ventilated .
properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIVDQQSRJCDPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061263 | |
Record name | Acetamide, N-(4-ethoxy-2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxy-2-nitrophenyl)acetamide | |
CAS RN |
885-81-4 | |
Record name | N-(4-Ethoxy-2-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Ethoxy-2-nitrophenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Acetophenetide, 2'-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Acetophenetide, 2'-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(4-ethoxy-2-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(4-ethoxy-2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-ethoxy-2-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-Ethoxy-2-nitrophenyl)acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG27XM6M6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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